molecular formula C15H22N2O4S B12618196 3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide CAS No. 919996-96-6

3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide

Cat. No.: B12618196
CAS No.: 919996-96-6
M. Wt: 326.4 g/mol
InChI Key: LMPUFQPOZGHCLY-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide involves several steps. One common synthetic route includes the reaction of 4-benzylpiperidine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with N-hydroxypropanamide under specific conditions to yield the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide can be compared with other similar compounds, such as:

  • 3-(4-Benzylpiperidine-1-sulfonyl)-4-chloro-benzoic acid
  • (2S)-3-(4-Benzylpiperidine-1-sulfonyl)-2-methylpropan-1-ol
  • **1-{4-[5-(4-Benzylpiperidine-1-sulfonyl)-2-methoxyphenyl]}

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

919996-96-6

Molecular Formula

C15H22N2O4S

Molecular Weight

326.4 g/mol

IUPAC Name

3-(4-benzylpiperidin-1-yl)sulfonyl-N-hydroxypropanamide

InChI

InChI=1S/C15H22N2O4S/c18-15(16-19)8-11-22(20,21)17-9-6-14(7-10-17)12-13-4-2-1-3-5-13/h1-5,14,19H,6-12H2,(H,16,18)

InChI Key

LMPUFQPOZGHCLY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)CCC(=O)NO

Origin of Product

United States

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